ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
Description
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with an amino group at the 4-position and a propanoate ethyl ester moiety. This compound is of interest in medicinal and synthetic chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules . While its hydrochloride salt is listed as discontinued in commercial catalogs, its structural analogs have demonstrated applications ranging from agrochemicals to pharmaceutical intermediates .
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3,9H2,1-2H3 |
InChI Key |
RFLZQGPEWGGGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Hydrazine Hydrate
A widely reported method involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core. This one-pot reaction proceeds under reflux conditions in ethanol, where hydrazine hydrate acts as both a nucleophile and a base. The reaction mechanism involves the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazole ring .
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : Reflux (~78°C)
-
Time : 4–6 hours
-
Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF) to enhance purity .
While this method offers simplicity, the yield is highly dependent on the stoichiometric ratio of reactants. Excess hydrazine hydrate may lead to over-alkylation, necessitating precise control of reaction parameters.
Nucleophilic Substitution Using Ethyl 2-Bromopropanoate
An alternative route employs ethyl 2-bromopropanoate and 4-amino-1H-pyrazole in a nucleophilic substitution reaction. The pyrazole’s nitrogen attacks the electrophilic carbon of the bromoester, facilitated by a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions :
-
Base : NaOH or K₂CO₃
-
Solvent : Ethanol or DMF
-
Temperature : 80–90°C (reflux for ethanol; 110°C for DMF)
-
Time : 2–4 hours
This method benefits from readily available starting materials and avoids multi-step sequences. However, competing side reactions, such as ester hydrolysis under basic conditions, require careful pH monitoring.
Multi-Step Synthesis via Chalcone Intermediates
A more complex approach involves synthesizing chalcone intermediates followed by pyrazole ring formation. For example, ethyl acetoacetate reacts with substituted benzaldehydes to form chalcones, which subsequently undergo cyclization with hydrazine derivatives .
Key Steps :
-
Chalcone Formation : Ethyl acetoacetate and 4-methoxybenzaldehyde react in ethanol under basic conditions.
-
Cyclization : The chalcone intermediate is treated with thiosemicarbazide in ethanol, yielding a pyrazoline-thioamide.
-
Esterification : The thioamide reacts with ethyl 2-chloro-3-oxobutanoate to introduce the propanoate moiety .
Advantages :
-
Enables structural diversification through substituted benzaldehydes.
-
Yields of 77–90% reported for analogous thiazole-pyrazole hybrids .
Limitations :
-
Multi-step synthesis increases complexity and cost.
-
Requires purification after each step, often involving column chromatography .
Alkylation of 4-Amino-1H-Pyrazole with Ethyl Bromopropanoate
Direct alkylation of 4-amino-1H-pyrazole with ethyl 2-bromopropanoate in the presence of a base offers a streamlined pathway. This method, adapted from similar pyrazole alkylation reactions, avoids intermediate isolation .
Optimized Protocol :
-
Base : K₂CO₃ (1.2 equivalents)
-
Solvent : DMF
-
Temperature : 110°C
-
Time : 2 hours
-
Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization .
Yield : 78% (reported for a related pyrazolo[3,4-d]pyrimidine derivative) .
Comparative Analysis of Synthesis Methods
The table below summarizes the pros, cons, and performance metrics of each method:
Optimization Strategies and Industrial Scalability
Solvent Selection :
-
Ethanol is preferred for its low toxicity, but DMF enhances reaction rates for alkylation .
Catalysis : -
Triethylamine (Et₃N) improves yields in thiazole-forming reactions (e.g., 84–87% yields) .
Purification : -
Recrystallization from DMF or ethanol achieves >95% purity, while chromatography is reserved for complex mixtures .
Industrial production would prioritize Method 2 (Nucleophilic Substitution) or Method 4 (Direct Alkylation) due to shorter reaction times and easier scalability. Continuous-flow reactors could further enhance efficiency for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate exhibits promising anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, aminopyrazole derivatives have demonstrated significant inhibition rates against these cells while sparing normal fibroblasts, indicating a selective cytotoxic effect .
Mechanism of Action
The mechanism through which this compound exerts its effects involves interactions with specific biological targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the pyrazole ring can engage in π-π interactions, influencing enzyme activity and receptor modulation. Understanding these interactions is crucial for optimizing therapeutic applications .
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases, highlighting its potential beyond anticancer applications .
Agricultural Applications
Pesticidal Properties
this compound is being explored for its potential use in agrochemicals. Its efficacy against pests and diseases makes it a valuable compound in agricultural chemistry. Research into similar compounds has shown that they can act as effective agents against various agricultural pathogens .
Material Science
Synthesis of Complex Molecules
In material science, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions allows for the development of new materials with tailored properties .
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Properties
Key Observations :
- Ester vs. Acid: The ethyl ester group in the target compound increases lipophilicity compared to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, which may influence membrane permeability in drug design .
Analytical Challenges and Techniques
- NMR Quantification: Similar to 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) in , solvent exchangeability of methyl hydrogens complicates direct NMR integration.
- Purity and Stability: The discontinued status of the target compound’s hydrochloride salt () contrasts with the commercial availability of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (95% purity), suggesting stability or synthesis challenges for the amino-substituted derivative .
Biological Activity
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring an amino group at the 4-position of the pyrazole ring, enhances its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring facilitates π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to a range of biological effects including antimicrobial and anticancer properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Escherichia coli | 0.187 µg/mL |
| Pseudomonas aeruginosa | 0.375 µg/mL |
The compound's effectiveness is attributed to its structural features that enhance binding affinity to bacterial targets .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U937 (leukemia) | <20 | High |
| HeLa (cervical cancer) | 15 | Moderate |
| MCF7 (breast cancer) | 25 | Moderate |
The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, making it a potential candidate for further development in anticancer therapies .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their antibacterial properties against resistant strains. The results demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .
- Evaluation of Anticancer Activity : Another research project focused on the anticancer properties of various pyrazole derivatives, including this compound. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. Table 1: Synthetic Routes Comparison
Basic: What analytical techniques are critical for characterizing this compound?
X-ray crystallography is pivotal for structural elucidation. For instance, pyrazole derivatives are crystallized, and data collection is performed using Mo-Kα radiation. Structures are refined via SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces), with R-factors < 0.05 ensuring accuracy . Complementary techniques include:
- NMR spectroscopy : To confirm regiochemistry (e.g., pyrazole C-H coupling in ).
- LC-MS/HPLC : For purity assessment (≥95%) and mass verification .
Advanced: How can researchers address contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise due to conformational flexibility or solvatomorphism . Mitigation strategies:
- Variable-temperature NMR : To identify dynamic equilibria in solution.
- Polymorph screening : Test recrystallization solvents (e.g., methanol vs. acetonitrile) to isolate dominant conformers .
- DFT calculations : Compare experimental and computed NMR shifts to validate structures .
Advanced: What strategies optimize regioselectivity in pyrazole ring formation?
Regioselectivity is controlled via:
- Electronic effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) direct nucleophilic attack to specific pyrazole positions .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) enhance reaction specificity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor kinetic vs. thermodynamic products .
Q. Table 2: Regioselectivity Drivers
| Factor | Effect on Regioselectivity | Example |
|---|---|---|
| Substituent electronics | Nitro groups enhance C-5 selectivity | 4-Nitrophenyl derivatives |
| Solvent | DMSO stabilizes transition state | Aza-Michael additions |
Basic: What pharmacological applications are explored for this compound?
This compound serves as an intermediate in anticoagulant agents (e.g., dabigatran derivatives). Its pyrazole core enables hydrogen bonding with thrombin’s active site, while the ester group facilitates prodrug design . Key studies include:
- Structure-activity relationship (SAR) : Modifying the 4-amino group to enhance bioavailability .
- In vitro testing : IC₅₀ values against coagulation factors (e.g., Factor Xa) .
Advanced: How can computational tools aid in crystallographic refinement?
SHELX suite applications:
- SHELXD : For experimental phasing of twinned crystals.
- SHELXE : Automated model building in high-resolution datasets .
- MERCURY visualization : To analyze π-π stacking or hydrogen-bonding networks in the crystal lattice .
Case Study : Ethyl 1-benzyl-3-(4-methylphenyl)propanoate was refined using SHELXL-2018, achieving R₁ = 0.040. Disordered solvent molecules were modeled with PART instructions .
Advanced: How to resolve low yields in large-scale syntheses?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., aza-Michael additions).
- Catalyst recycling : Immobilized enzymes or metal catalysts reduce costs .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
